molecular formula C9H18O4 B8721810 3-Ethoxy-4,4-dimethoxytetrahydro-2H-pyran

3-Ethoxy-4,4-dimethoxytetrahydro-2H-pyran

Cat. No.: B8721810
M. Wt: 190.24 g/mol
InChI Key: NOZHXVXCCUGPGG-UHFFFAOYSA-N
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Description

3-Ethoxy-4,4-dimethoxytetrahydro-2H-pyran is a useful research compound. Its molecular formula is C9H18O4 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

3-ethoxy-4,4-dimethoxyoxane

InChI

InChI=1S/C9H18O4/c1-4-13-8-7-12-6-5-9(8,10-2)11-3/h8H,4-7H2,1-3H3

InChI Key

NOZHXVXCCUGPGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1COCCC1(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4,4-dimethoxytetrahydro-2H-pyran-3-ol (2.0 g, 12 mmol) in THF (20 mL) cooled in an ice bath was slowly added sodium hydride (0.60 g, 15 mmol) and the resulting slurry was stirred for 1 h. Iodoethane (1.5 mL, 19 mmol) was added and the mixture was stirred at room temperature overnight. More sodium hydride (0.6 g) and iodoethane (3 mL) were added and stirring was continued another overnight. The reaction was quenched with water. The resulting solution was extracted with EtOAc twice and ether twice. The combined extracts were dried, concentrated and purified on silica gel (20% EtOAc/hexanes) to give 2.1 g (90%) of desired product. 1H NMR (CDCl3) δ 3.32-4.00 (7H, m), 3.30 (3H, s), 3.20 (3H, s), 2.05-1.70 (2H, m), 1.25-1.22 (3H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 4,4-dimethoxytetrahydro-2H-pyran-3-ol (2.0 g, 12 mmol) in THF (20 mL) cooled in an ice bath was slowly added sodium hydride (0.60 g, 15 mmol) and the resulting slurry was stirred for 1 h. lodoethane (1.5 mL, 19 mmol) was added and the mixture was stirred at room temperature overnight. More sodium hydride (0.6 g) and iodoethane (3 mL) were added and stirring was continued another overnight. The reaction was quenched with water. The resulting solution was extracted with EtOAc twice and ether twice. The combined extracts were dried, concentrated and purified on silica gel (20% EtOAc/hexanes) to give 2.1 g (90%) of desired product. 1H NMR (CDCl3) δ 3.32-4.00 (7H, m), 3.30 (3H, s), 3.20 (3H, s), 2.05-1.70 (2H, m), 1.25-1.22 (3H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
90%

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